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molecular formula C12H15BrO3 B8645542 2-(3-Bromo-2-methoxyphenoxy)oxane CAS No. 88289-25-2

2-(3-Bromo-2-methoxyphenoxy)oxane

Cat. No. B8645542
M. Wt: 287.15 g/mol
InChI Key: MVZBJTQSNMMCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401824

Procedure details

Treatment of 3-bromo-2-methoxyphenol with dihydropyran and an acid catalyst as described herein affords 2-methoxy-3-tetrahydropyranyloxy-1-bromobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1>>[CH3:10][O:9][C:3]1[C:4]([O:8][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][O:11]2)=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC1OCCCC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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